An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid
An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5,6-trimethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes confirmed identifiers with data from closely related analogs and in-silico predictions to offer a robust resource for researchers. The guide covers its chemical and physical properties, proposed analytical and spectroscopic characterization, a putative synthesis protocol, potential applications in drug development, and essential safety considerations.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid (niacin) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. This has led to the development of drugs for a range of conditions, including dyslipidemia, inflammation, and cancer.[3][4][5] The introduction of methoxy groups, as seen in 2,5,6-trimethoxynicotinic acid, can significantly alter a compound's polarity, metabolic stability, and receptor-binding interactions, making it a molecule of considerable interest for the exploration of new therapeutic agents.[6][7]
Core Compound Identification and Physicochemical Properties
Precise identification and an understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. This section details the known identifiers for 2,5,6-trimethoxynicotinic acid and provides a table of its predicted and analog-derived properties.
Table 1: Core Identifiers and Physicochemical Properties of 2,5,6-Trimethoxynicotinic Acid
| Property | Value | Source |
| CAS Number | 1364917-20-3 | [8] |
| Molecular Formula | C₉H₁₁NO₅ | [9] |
| Molecular Weight | 213.19 g/mol | [9] |
| SMILES | O=C(O)C1=C(OC)N=C(OC)C(OC)=C1 | [9] |
| Predicted Melting Point | Not available (expected to be a solid at room temperature) | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and methanol. Low solubility in water is anticipated. | Based on general solubility of nicotinic acid derivatives[10] |
| Predicted LogP | Not available | - |
Molecular Structure
The chemical structure of 2,5,6-trimethoxynicotinic acid is foundational to understanding its reactivity and interactions with biological systems.
Figure 1: Chemical structure of 2,5,6-Trimethoxynicotinic acid.
Proposed Synthesis Pathway
One potential approach could start from a readily available, appropriately substituted pyridine precursor. The introduction of methoxy groups can be achieved through nucleophilic aromatic substitution reactions on halopyridines or through other established methodologies. The carboxylic acid functionality can be introduced via oxidation of a methyl or other alkyl group at the 3-position, or by hydrolysis of a nitrile or ester group.
Figure 2: A generalized workflow for the synthesis of 2,5,6-Trimethoxynicotinic acid.
Exemplary Protocol (Hypothetical):
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Step 1: Methoxylation. A di- or tri-halopyridine with a suitable functional group at the 3-position (e.g., a methyl or cyano group) could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at elevated temperatures to install the methoxy groups. The regioselectivity of this reaction would be a critical consideration.
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Step 2: Oxidation. If the precursor from Step 1 contains a methyl group at the 3-position, it could be oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid. Reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring or the methoxy groups.
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Step 3: Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography.
Analytical and Spectroscopic Characterization (Predicted)
The definitive identification of 2,5,6-trimethoxynicotinic acid would rely on a combination of spectroscopic techniques. Based on the known spectral properties of nicotinic acid derivatives, the following characteristics can be predicted.[11][12][13]
Table 2: Predicted Spectroscopic Data for 2,5,6-Trimethoxynicotinic Acid
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic proton signal (singlet or narrow multiplet). - Three distinct singlets for the methoxy group protons. - A broad singlet for the carboxylic acid proton (may be exchangeable with D₂O). |
| ¹³C NMR | - Signals for the six pyridine ring carbons. - A signal for the carboxylic acid carbonyl carbon. - Three distinct signals for the methoxy group carbons. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). - C-O stretches from the methoxy groups (~1000-1300 cm⁻¹). - Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 213. - Fragmentation patterns corresponding to the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), and a carboxyl group (M-45). |
Note: Predicted NMR spectra can be generated using various software packages that employ empirical data and theoretical calculations.[14][15] Similarly, IR and mass spectra can be predicted based on the functional groups present in the molecule.[12][16]
Potential Applications in Drug Development
While specific biological activities for 2,5,6-trimethoxynicotinic acid have not been extensively reported, the broader class of polysubstituted nicotinic acid derivatives has shown promise in several therapeutic areas.
-
Antimicrobial Agents: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties.[17][18] The substitution pattern on the pyridine ring can be tailored to enhance activity against specific pathogens.
-
Anti-inflammatory Agents: Certain nicotinic acid derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory conditions.[19]
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Anticancer Agents: The nicotinic acid scaffold has been explored for the development of novel anticancer drugs.[5] Modifications to the ring and its substituents can influence cytotoxicity and selectivity for cancer cells.
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes, where the pyridine nitrogen and carboxylic acid can act as key binding elements.
Figure 3: Potential areas of application for 2,5,6-Trimethoxynicotinic acid in drug development.
Safety and Handling
Specific toxicological data for 2,5,6-trimethoxynicotinic acid is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. General safety guidelines for substituted pyridines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is potentially harmful if swallowed, inhaled, or in contact with skin. In-silico toxicology prediction tools suggest that pyridine derivatives may have potential adverse effects, and caution is warranted.[11][20]
Conclusion
2,5,6-Trimethoxynicotinic acid represents an intriguing scaffold for medicinal chemistry and drug discovery. While a comprehensive experimental dataset for this specific molecule is yet to be established, this guide provides a foundational understanding based on its confirmed identifiers, data from analogous compounds, and in-silico predictions. As research into substituted nicotinic acids continues to evolve, it is anticipated that the biological activities and therapeutic potential of 2,5,6-trimethoxynicotinic acid will be further elucidated, paving the way for its potential application in the development of novel therapeutics.
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